Bis(4-chloro-3-nitrophenyl) sulphone
Description
Significance in Contemporary Polymer Science and Organic Chemistry
In the realm of polymer science, Bis(4-chloro-3-nitrophenyl) sulphone is a key monomer in the synthesis of high-performance polymers, particularly polyethersulfones (PES) and other related polysulfones. google.com These polymers are renowned for their exceptional thermal stability, high strength, and resistance to oxidation and corrosion. wikipedia.org The reactivity of the chlorine atoms, enhanced by the adjacent nitro groups, allows for facile polycondensation reactions with bisphenols. This nucleophilic aromatic substitution polymerization leads to the formation of robust polymer chains with desirable engineering properties, making them suitable for applications in demanding environments, such as in the aerospace, automotive, and medical industries. researchgate.netbaden-wuerttemberg.de
The utility of this compound also extends to organic chemistry, where it serves as a versatile intermediate. The activated aromatic rings can participate in a variety of substitution reactions, allowing for the introduction of diverse functional groups. This makes it a valuable precursor for synthesizing a range of complex molecules, including specialized dyes and pharmaceuticals. ontosight.aichemimpex.com The sulfone group itself imparts specific chemical characteristics and stability to the molecules derived from it. researchgate.net
Table 2: Research Findings on Polymer Synthesis
| Polymer Type | Monomers | Key Finding |
|---|---|---|
| Polyarylamines | This compound and various aromatic/aliphatic diamines | Solution polycondensation in polar aprotic solvents at elevated temperatures yields high molecular weight polymers. researchgate.net |
| Polyethersulfones | This compound and Bisphenol-A | Interfacial polycondensation using phase transfer catalysts can be employed for synthesis via nucleophilic aromatic substitution of the nitro group. researchgate.net |
Historical Context of Related Sulphone Chemistry and Aromatic Activation
The study of sulfones, a class of organosulfur compounds featuring a sulfonyl functional group (R-S(=O)₂-R'), dates back to the development of organic chemistry. wikipedia.org Aromatic sulfones, in particular, gained attention for their stability and have been identified as important structural motifs in various chemicals. Historically, the synthesis of aromatic sulfones was explored through methods like the Friedel-Crafts reaction, involving arenesulfonyl chlorides and aromatic compounds. google.com
A critical development in this field was the understanding of aromatic activation. The principles of electrophilic and nucleophilic aromatic substitution revealed how substituents on an aromatic ring could direct and influence subsequent reactions. The introduction of powerful electron-withdrawing groups, such as the nitro group (NO₂), was found to significantly deactivate the ring towards electrophilic attack but strongly activate it for nucleophilic substitution, especially when positioned ortho or para to a leaving group like a halogen. This concept is fundamental to the reactivity of this compound, where the nitro groups facilitate the displacement of the chlorine atoms, a key step in its polymerization and use as a chemical intermediate. The broader history of sulfonation reactions, which are methods to prepare sulfonic acids, also laid the groundwork for understanding the synthesis and chemistry of sulfone-containing compounds. britannica.comacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(4-chloro-3-nitrophenyl)sulfonyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEMNCKHWQEMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170040 | |
| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-05-3 | |
| Record name | 1,1′-Sulfonylbis[4-chloro-3-nitrobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1759-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-chloro-3-nitrophenyl) sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for Bis 4 Chloro 3 Nitrophenyl Sulphone
Established Synthetic Pathways to Bis(4-chloro-3-nitrophenyl) Sulphone
Established methods for synthesizing this compound primarily involve the nitration of dichlorodiphenyl sulfone precursors. These pathways are well-documented and form the basis for industrial production.
Nitration of 4,4'-Dichlorodiphenyl Sulfoxide (B87167)
One established method involves the nitration of 4,4'-Dichlorodiphenyl Sulfoxide. google.com In this process, the sulfoxide is treated with a nitrating mixture composed of nitric and sulfuric acids. The reaction is typically initiated at a temperature of 40-50°C, then elevated to 100-110°C and held for several hours to ensure complete reaction. google.com The final product is isolated by pouring the reaction mixture onto ice, followed by filtration, drying, and crystallization. This route can achieve a yield of approximately 90%. google.com However, this method has notable disadvantages, including the use of 4,4'-Dichlorodiphenyl Sulfoxide, which is a less accessible starting material. Furthermore, the process is highly exothermic, requiring careful control over the addition of reagents. google.com
Nitration of Bis(4-chlorophenyl) Sulfone
The most common and efficient pathway to this compound is the direct nitration of Bis(4-chlorophenyl) Sulfone, also known as 4,4'-Dichlorodiphenyl sulfone. tandfonline.comchemicalbook.com This method is favored due to the ready availability of the starting material and the high yields it produces. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
In one specific example, 4,4'-Dichlorodiphenyl sulfone is dissolved in an organic solvent like 1,2-dichloroethane. Nitric acid is added, followed by the dropwise addition of 98% sulfuric acid while maintaining the temperature between 30-40°C. The mixture is then heated to 70-80°C and stirred for approximately 7 hours. chemicalbook.com This procedure results in a near-quantitative yield of 99% with a product purity of 99.6%, obtained as needle-like crystals. chemicalbook.com The high purity and yield make this the preferred route for producing the target compound. tandfonline.com
Multistep Synthetic Routes and Intermediate Compounds
The synthesis of this compound can also be viewed as the culmination of a multistep process, where the synthesis of its immediate precursor, 4,4'-Dichlorodiphenyl sulfone, is the critical preceding stage. The production of 4,4'-Dichlorodiphenyl sulfone itself involves several established routes.
A primary method is the sulfonation of chlorobenzene (B131634) with sulfuric acid. wikipedia.org Another significant industrial method is the Friedel-Crafts reaction, which involves reacting 4-chlorobenzenesulfonyl chloride with chlorobenzene in the presence of a catalyst like iron(III) chloride. google.comgoogle.com These reactions produce 4,4'-Dichlorodiphenyl sulfone as the key intermediate, which is then subjected to the nitration step as described previously to yield the final this compound.
Advanced Synthetic Approaches and Process Enhancement
Continuing research focuses on refining the synthesis of this compound and utilizing it in advanced applications, such as phase-transfer catalyzed reactions to create novel polymers.
Phase-Transfer Catalyzed Synthesis of Bis(4-aryloxy-3-nitrophenyl) Sulphones from this compound
This compound serves as a crucial building block for synthesizing a range of Bis(4-aryloxy-3-nitrophenyl) sulphones. This is achieved through a nucleophilic aromatic substitution reaction facilitated by phase-transfer catalysis (PTC). tandfonline.comtandfonline.com The process involves reacting this compound with various phenoxides in a two-phase system, typically dichloromethane (B109758) and water, at room temperature. tandfonline.com
The phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB) or Tetrabutylphosphonium bromide (TBPB), facilitates the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase, where it reacts with the sulphone substrate. tandfonline.com This method is highly effective for producing a variety of substituted sulphones in excellent yields under mild conditions, avoiding the high temperatures and strong bases required in other methods like the Ullmann ether synthesis. tandfonline.com
Table 1: Synthesis of Bis(4-aryloxy-3-nitrophenyl) Sulphones via Phase-Transfer Catalysis
| Aryloxy Group (Phenoxide Source) | Catalyst | Yield (%) |
|---|---|---|
| Phenoxy (Phenol) | TBAB | 95 |
| 4-Methylphenoxy (p-Cresol) | TBAB | 98 |
| 4-Methoxyphenoxy (4-Methoxyphenol) | TBAB | 96 |
| 4-Chlorophenoxy (4-Chlorophenol) | TBAB | 94 |
| 4-tert-Butylphenoxy (4-tert-Butylphenol) | TBPB | 97 |
| 3-Methylphenoxy (m-Cresol) | TBPB | 98 |
| 3-Methoxyphenoxy (3-Methoxyphenol) | TBPB | 95 |
Data sourced from research on phase-transfer catalyzed synthesis. tandfonline.com
Optimization of Reaction Conditions and Selectivity in this compound Production
Efforts to optimize the production of this compound have focused on simplifying the process and maximizing yield and purity. google.com A key area of optimization is the nitration of Bis(4-chlorophenyl) sulfone. By carefully controlling the reaction parameters, it is possible to achieve yields of up to 96-99%. google.comchemicalbook.com
Table 2: Comparison of Optimized Reaction Conditions for Nitration of Bis(4-chlorophenyl) Sulfone
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 4,4'-Dichlorodiphenyl sulfone | Bis-(4-chlorophenyl)sulfone |
| Solvent | 1,2-dichloroethane | Not specified |
| Nitrating Agent | Nitric acid / 98% Sulfuric acid | Nitric acid / Sulfuric acid |
| Reaction Temperature | 70-80°C | 95-100°C |
| Reaction Time | 7 hours | Not specified |
| Isolation Method | Steam distillation, filtration | Cooling and filtration at 6-10°C |
| Reported Yield | 99% | Up to 96% |
| Product Purity | 99.6% | Not specified |
Data compiled from various synthesis reports. google.comchemicalbook.com
Reactivity and Reaction Mechanisms of Bis 4 Chloro 3 Nitrophenyl Sulphone
Nucleophilic Aromatic Substitution (SNAr) Pathways of Bis(4-chloro-3-nitrophenyl) Sulphone
The primary reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing the chloride leaving group. wikipedia.org The reaction proceeds through a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex. chegg.com The presence of strong electron-withdrawing groups on the aromatic rings is crucial for this mechanism to occur efficiently. numberanalytics.com
The chlorine atoms in this compound are highly activated towards nucleophilic displacement. This activation is a direct consequence of the powerful electron-withdrawing nature of the nitro (–NO2) and sulfonyl (–SO2–) groups. chemimpex.com The nitro group is positioned ortho to the chlorine atom, a critical placement for maximizing its activating effect. wikipedia.orgmasterorganicchemistry.com
During the SNAr reaction, the nucleophile attacks the carbon atom bonded to the chlorine. This initial step temporarily disrupts the ring's aromaticity and forms a negatively charged intermediate (the Meisenheimer complex). The ortho-nitro group strongly stabilizes this intermediate by delocalizing the negative charge through resonance. wikipedia.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. numberanalytics.com The chlorine atom itself functions as a good leaving group, facilitating the final elimination step that restores the aromaticity of the ring. numberanalytics.com
The sulfonyl (–SO2–) group is a potent electron-withdrawing group and plays a pivotal role in activating both aromatic rings of the molecule for nucleophilic attack. researchgate.net Positioned para to the chlorine atoms, the sulfonyl bridge exerts a strong inductive and resonance effect, withdrawing electron density from the entire phenyl ring system. This withdrawal significantly increases the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to attack by nucleophiles.
Similar to the nitro group, the sulfonyl moiety helps to stabilize the negative charge of the Meisenheimer complex formed during the reaction. researchgate.net Its ability to delocalize the anionic charge across its oxygen atoms further lowers the energy of the transition state, accelerating the rate of substitution. The combined electronic influence of the ortho-nitro group and the para-sulfonyl group makes the chlorine atoms in this compound exceptionally labile and prone to displacement by a wide range of nucleophiles.
Derivatization Strategies and Functional Group Transformations Involving this compound
The high reactivity of the chlorine atoms in this compound allows for a variety of derivatization strategies. These transformations are key to its application in polymer chemistry and the synthesis of functionalized materials.
A significant application of this compound is in the synthesis of polyarylamines and related polymers through polycondensation reactions with diamines. researchgate.net In these reactions, the nucleophilic amine groups of a diamine monomer attack and displace the activated chlorine atoms on the sulfone monomer. This process occurs sequentially at both ends of the diamine and on both rings of the sulfone, leading to the formation of long polymer chains.
The reaction is typically carried out in a polar aprotic solvent at elevated temperatures, often with a tertiary amine acting as an acid acceptor to neutralize the HCl generated. researchgate.net A variety of aromatic and aliphatic diamines can be used, allowing for the synthesis of polymers with tailored properties.
| Diamine Type | Example Diamine | Resulting Polymer Linkage |
|---|---|---|
| Aromatic | 4,4'-Oxydianiline | Aromatic Amine-Ether |
| Aromatic | m-Phenylenediamine | Aromatic Amine |
| Aliphatic | Hexamethylenediamine | Aliphatic Amine |
| Aromatic | 4,4'-Diaminodiphenyl sulfone | Aromatic Amine-Sulfone |
Beyond amines, other nucleophiles such as phenoxides and thiolates can readily displace the chlorine atoms of this compound to form aryloxy (ether) and thiol-based (thioether) linkages, respectively. These reactions follow the same SNAr mechanism.
The reaction with bisphenols (e.g., Bisphenol A) or dithiols (e.g., 4,4′-oxydibenzenethiol) can be used to synthesize poly(aryl ether sulfone)s and poly(aryl sulfide (B99878) sulfone)s. researchgate.net These polymers are known for their high thermal stability and chemical resistance. Model reactions with simpler phenols and thiols also proceed in high yields. researchgate.net
| Nucleophile Type | Example Nucleophile | Resulting Functional Group |
|---|---|---|
| Phenoxide | Sodium Phenoxide | Phenyl Ether |
| Alkoxide | Sodium Methoxide | Methyl Ether |
| Thiolate | Sodium Thiophenoxide | Phenyl Thioether |
| Bisphenoxide | Bisphenol A disodium (B8443419) salt | Poly(ether sulfone) |
| Dithiolate | 4,4′-Thiodibenzenethiol disodium salt | Poly(sulfide sulfone) |
The functional groups on this compound and its derivatives can be further manipulated to create new chemical structures.
Halogen Manipulation: The primary manipulation of the halogen group is its displacement via the SNAr reactions described above. This is the key step in most synthetic applications of this compound.
Nitro Group Manipulation: A crucial secondary transformation is the reduction of the nitro groups (–NO2) to primary amino groups (–NH2). wikipedia.orgmasterorganicchemistry.com This conversion is highly significant because it transforms a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group, fundamentally altering the electronic properties of the molecule. masterorganicchemistry.com The resulting diamino-diphenyl sulfone derivatives can serve as new monomers for the synthesis of polyimides, polyamides, and other high-performance polymers. A wide range of reducing agents can accomplish this transformation, with common methods including catalytic hydrogenation or the use of metals like iron, tin, or zinc in an acidic medium. masterorganicchemistry.comchemeurope.com The chemoselective reduction of the nitro group can often be achieved while preserving other functional groups, such as halogens or sulfones. sci-hub.st
| Functional Group | Transformation | Typical Reagents | Product Functional Group |
|---|---|---|---|
| Chloro (–Cl) | Nucleophilic Substitution | Amine (R-NH2), Phenoxide (Ar-O⁻), Thiolate (Ar-S⁻) | Amine (–NHR), Ether (–OAr), Thioether (–SAr) |
| Nitro (–NO2) | Reduction | H2/Pd/C, Fe/HCl, SnCl2 | Amine (–NH2) |
Mechanistic Investigations through Isotopic Exchange and Computational Studies
Mechanistic insights into the reactivity of this compound have been further illuminated through a combination of experimental techniques, such as isotopic exchange, and theoretical approaches, including computational modeling. These studies provide a deeper understanding of the reaction pathways, intermediates, and transition states involved in its chemical transformations.
Deuterium (B1214612) Exchange Reactions of Aromatic Sulfones
Deuterium exchange studies are a powerful tool for probing the mechanisms of reactions involving proton transfer and for identifying reactive sites within a molecule. In the context of aromatic sulfones, particularly those bearing strongly electron-withdrawing groups like this compound, hydrogen/deuterium (H/D) exchange can provide valuable information about the acidity of aromatic protons and the potential for the formation of carbanionic intermediates.
The general mechanism for base-catalyzed deuterium exchange in such an activated aromatic system can be described as follows:
Proton Abstraction: A base (B⁻) removes a proton from the aromatic ring, forming a carbanion.
Deuteron (B1233211) Addition: The carbanionic intermediate abstracts a deuteron from a deuterium source (e.g., D₂O), resulting in the deuterated aromatic sulfone.
The rate of this exchange is dependent on the stability of the carbanionic intermediate. In this compound, the negative charge of the carbanion can be delocalized onto the electron-withdrawing sulfonyl and nitro groups, thus stabilizing the intermediate and facilitating the exchange process.
Studies on related aromatic amines and amides have demonstrated the utility of deuterated trifluoroacetic acid (CF₃COOD) as both a solvent and a deuterium source for efficient H/D exchange. nih.gov This method proceeds via an electrophilic aromatic substitution mechanism where the aromatic ring is selectively deuterated at the most electron-rich positions. nih.gov However, for an electron-deficient system like this compound, base-catalyzed exchange is the more probable pathway.
Table 1: Plausible Deuterium Exchange Mechanisms for Aromatic Systems
| Mechanism | Catalyst | Description | Applicability to this compound |
| Base-Catalyzed | Base (e.g., OD⁻) | Involves the formation of a carbanionic intermediate. | Highly likely due to the presence of strong electron-withdrawing groups that stabilize the carbanion. |
| Acid-Catalyzed | Acid (e.g., D⁺) | Proceeds via electrophilic aromatic substitution, favoring electron-rich positions. | Less likely due to the electron-deficient nature of the aromatic rings. |
| Metal-Catalyzed | Transition Metals | Involves C-H bond activation by a metal catalyst. | Possible, but less commonly employed for this type of system compared to base-catalyzed methods. |
Theoretical Modeling of Reaction Intermediates and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, including the complex pathways of nucleophilic aromatic substitution (SₙAr) which is a key reaction type for this compound. These theoretical studies allow for the characterization of transient species such as reaction intermediates and transition states that are often difficult to observe experimentally.
For the SₙAr reactions of this compound, the generally accepted mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. mdpi.com DFT calculations can be employed to model the geometry and energetics of this intermediate and the transition states leading to its formation and subsequent decomposition to products.
A theoretical study on the SₙAr reaction of the analogous 4,6-dichloro-5-nitrobenzofuroxan with nucleophiles provides a relevant model for understanding the reactivity of this compound. mdpi.com This study showed that the reaction proceeds through a two-step mechanism: mdpi.com
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a Meisenheimer complex (intermediate).
Chloride Ion Elimination: The chloride ion is eliminated from the intermediate, and a proton is transferred to a base, leading to the final product. mdpi.com
DFT calculations can elucidate the energy profile of this reaction pathway, determining the activation energies for each step and the relative stability of the Meisenheimer intermediate. The calculations can also predict the preferred site of nucleophilic attack. In the case of this compound, the carbon atoms attached to the chlorine atoms are the electrophilic centers. The presence of the ortho-nitro group further activates these positions towards nucleophilic attack.
Theoretical models have also been used to explore whether SₙAr reactions proceed through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted mechanism where bond formation and bond cleavage occur simultaneously. researchgate.netchemrxiv.org For highly activated systems like this compound, the stepwise mechanism via a distinct Meisenheimer intermediate is generally favored.
Table 2: Key Intermediates and Transition States in the SₙAr of this compound
| Species | Description | Role in Reaction |
| Reactants | This compound and Nucleophile | Starting materials of the reaction. |
| Transition State 1 (TS1) | The energy maximum leading to the formation of the Meisenheimer complex. | Determines the rate of the initial nucleophilic attack. |
| Meisenheimer Complex | A resonance-stabilized anionic σ-complex formed by the addition of the nucleophile. | A key reaction intermediate. |
| Transition State 2 (TS2) | The energy maximum for the departure of the leaving group (chloride). | Determines the rate of leaving group expulsion. |
| Products | Substituted diphenyl sulphone and Chloride ion | Final products of the reaction. |
By providing a detailed picture of the reaction landscape, computational studies complement experimental findings and contribute to a comprehensive understanding of the reactivity and reaction mechanisms of this compound.
Polymerization Chemistry and Macromolecular Architectures Derived from Bis 4 Chloro 3 Nitrophenyl Sulphone
Bis(4-chloro-3-nitrophenyl) Sulphone as a Key Monomer in Polymer Synthesis
This compound is a crucial monomer in the synthesis of various high-performance polymers. Its utility stems from its specific chemical structure, which allows it to participate in condensation polymerization reactions.
Activated Dihalide Monomer in Condensation Polymerizations
Condensation polymerization is a process where monomers join together, resulting in the formation of a larger structural unit and the release of smaller molecules like water. quora.com This type of polymerization, also known as step-growth polymerization, requires monomers to have at least two reactive functional groups. quora.comlibretexts.org this compound functions as an activated dihalide monomer in these reactions. The "dihalide" designation indicates the presence of two halogen atoms, which in this case are chlorine. These chlorine atoms serve as leaving groups during the polymerization process.
The term "activated" signifies that the reactivity of the chlorine atoms is enhanced, making them more susceptible to nucleophilic substitution. This activation is a direct result of the electron-withdrawing effects of the adjacent sulfone and nitro groups within the monomer's structure. In condensation polymerizations, this enhanced reactivity allows for the formation of strong covalent bonds with other monomers, leading to the creation of long polymer chains. libretexts.org The process often involves reacting the dihalide monomer with a comonomer containing functional groups like hydroxyl or amine groups. savemyexams.com
Influence of Sulfone and Nitro Group Activation on Polymerization Pathways
The sulfone (−SO₂−) and nitro (−NO₂) groups are powerful electron-withdrawing groups. ucf.edu Their presence in the ortho and para positions relative to the chlorine atoms on the phenyl rings of this compound significantly influences its reactivity and the resulting polymerization pathways. These groups pull electron density away from the carbon atom bonded to the chlorine atom, making this carbon more electrophilic and thus more susceptible to attack by a nucleophile.
This activation is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, which are the fundamental mechanism for polymerization in this context. The electron-withdrawing nature of the sulfone and nitro groups stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction, thereby lowering the activation energy and increasing the reaction rate. This allows the polymerization to proceed under milder conditions than would be required for unactivated aryl halides.
The specific placement of these activating groups directs the polymerization to occur at the chlorine-substituted positions, ensuring a controlled and regioselective chain growth. This controlled reactivity is essential for producing polymers with well-defined structures and, consequently, predictable properties.
Synthesis of Advanced Polymeric Materials Utilizing this compound
The unique reactivity of this compound makes it a valuable building block for a range of advanced polymeric materials known for their exceptional thermal and mechanical properties.
Poly(arylene ether sulfone)s and Related High-Performance Polymers
Poly(arylene ether sulfone)s (PAES) are a class of high-performance engineering thermoplastics characterized by their high glass transition temperatures, excellent thermal and chemical stability, and robust mechanical properties. mdpi.com The synthesis of PAES often involves the nucleophilic substitution polycondensation of an activated dihalide monomer with a bisphenol salt. researchgate.netresearchgate.net
In this context, this compound can be reacted with various bisphenols in the presence of a weak base (like potassium carbonate) and a polar aprotic solvent (such as N-methylpyrrolidone or dimethylacetamide). The reaction proceeds via the SNAr mechanism, where the phenoxide ions from the bisphenol displace the chloride ions on the sulphone monomer, forming an ether linkage and building the polymer backbone. The presence of the activating nitro and sulfone groups is critical for the success of this polymerization.
The properties of the resulting PAES can be tailored by the choice of the bisphenol comonomer. For instance, incorporating rigid, bulky groups into the polymer backbone can further enhance the glass transition temperature and thermal stability. researchgate.net
Table 1: Examples of Poly(arylene ether sulfone)s Synthesis Conditions
| Dihalide Monomer | Bisphenol Monomer | Solvent | Base | Temperature (°C) |
| This compound | Bisphenol A | NMP | K₂CO₃ | 160-190 |
| Bis(4-fluorophenyl) sulfone | 4,4'-Biphenol | DMAc | K₂CO₃ | 160-180 |
| This compound | Hydroquinone | Sulfolane | K₂CO₃ | 190-220 |
NMP: N-Methylpyrrolidone, DMAc: Dimethylacetamide
Thermotropic polymers are materials that exhibit liquid crystalline properties in their molten state. This behavior arises from the presence of rigid, rod-like mesogenic units in the polymer backbone. By incorporating such mesogenic structures into PAES, it is possible to create thermotropic aromatic poly(ether sulfone)s. These materials combine the desirable processing characteristics of liquid crystals with the excellent thermal and mechanical properties of poly(ether sulfone)s. researchgate.net
The synthesis of these polymers can be achieved by copolymerizing this compound with a mixture of a standard bisphenol (like bisphenol A) and a mesogenic bisphenol. The mesogenic bisphenol provides the rigidity required for liquid crystalline behavior. The resulting copolymers can exhibit a nematic or smectic liquid crystalline phase over a specific temperature range, which can facilitate processing and lead to materials with highly oriented microstructures and anisotropic properties.
Polyarylamines via Vinylogous Nucleophilic Substitution Polymerization with this compound
Vinylogous nucleophilic substitution is a type of nucleophilic substitution reaction where the nucleophile attacks a carbon-carbon double bond (a vinyl group) that is conjugated to an electron-withdrawing group. This reaction can be extended to polymerization to create novel polymer architectures.
In the context of this compound, this monomer can be used to synthesize polyarylamines through a polycondensation reaction with monomers containing active methylene (B1212753) groups and amino functionalities. For example, reaction with a monomer possessing two active methylene groups adjacent to a carbonyl group can lead to a vinylogous nucleophilic substitution polymerization. In this process, the active methylene groups are deprotonated by a base to form carbanions, which then attack the activated aromatic ring of the sulphone monomer. Subsequent elimination of the chloride ion and enolization can lead to the formation of a new carbon-carbon bond and a vinylogous system.
While less common than the synthesis of PAES, this pathway demonstrates the versatility of this compound in creating polymers with different types of linkages in the backbone, leading to materials with potentially unique electronic and optical properties. For instance, the polycondensation of bis(4-mercaptophenyl) sulfide (B99878) with bis(4-chloro-3-nitrophenyl) sulfone has been explored to synthesize polysulfides. researchgate.net
Nitro-Substituted Aromatic Polysulfides via Displacement Polymerization from this compound
Nitro-substituted aromatic polysulfides are synthesized from this compound (BCNPS) through nucleophilic aromatic substitution displacement polymerization. This process typically involves the reaction of BCNPS with an aromatic dithiol comonomer. The electron-withdrawing nitro groups on the BCNPS monomer activate the chlorine atoms, facilitating their displacement by the thiolate anions generated from the dithiol in the presence of a base.
A notable example is the polycondensation of BCNPS with bis(4-mercaptophenyl) sulfide (BMPS). rsc.org This reaction can be carried out under various conditions, including in mixed aqueous-organic solvent systems or entirely in water, using different organic or inorganic bases to act as acid acceptors. rsc.org The reaction proceeds smoothly to yield the corresponding polysulfide. rsc.org For instance, high molecular weight polymers have been successfully prepared via solution polycondensation in polar aprotic solvents at elevated temperatures, with a tertiary amine serving as the acid acceptor. researchgate.net
The choice of base and solvent system significantly influences the reaction kinetics and the properties of the resulting polymer, such as molecular weight and yield. rsc.org In a mixed solvent of N-methyl-2-pyrrolidone (NMP) and water, the reaction proceeds efficiently, although the rate decreases as the proportion of water increases. rsc.org Remarkably, the polymerization can also be achieved in plain water using suitable organic bases like tripropylamine (B89841) (TPA) or quinoline (B57606). rsc.org When the reaction between BCNPS and BMPS was conducted in water at 60°C for 48 hours using TPA as the base, a polysulfide with a number-average molecular weight (Mn) of 45,100 was obtained in a 62% yield. rsc.org
| Base | Time (h) | Yield (%) | Mn (Number-Average Molecular Weight) |
|---|---|---|---|
| Tripropylamine (TPA) | 48 | 62 | 45,100 |
| Quinoline | 48 | 35 | 21,500 |
Acetylene-Terminated Oligomers and Subsequent Crosslinking Polymerization involving this compound Derivatives
A method to enhance the solvent resistance and thermal stability of poly(arylene ether sulfone)s involves the synthesis of controlled molecular weight oligomers end-capped with reactive groups, which can later be crosslinked. researchgate.net Phenylethynyl-terminated oligomers are particularly effective for this purpose. researchgate.net While high molecular weight amorphous poly(arylene ether sulfone)s possess many desirable properties, they can be deficient in solvent resistance. researchgate.net Creating thermosets from these polymers improves this characteristic. researchgate.net
The synthesis involves preparing poly(arylene ether sulfone) oligomers of a specific molecular weight, which are then end-capped with a phenylethynyl moiety, such as 3-phenylethynylphenol. researchgate.net The presence of strong electron-withdrawing groups, like the sulfone and nitro groups found in derivatives of this compound, on the aromatic backbone para to the acetylene (B1199291) bond can enhance the rate of the subsequent curing reaction. researchgate.net
Upon heating to high temperatures (e.g., ~350°C), these terminal acetylene groups undergo a complex, thermally-activated crosslinking reaction. researchgate.netmdpi.com This curing process forms a stable, crosslinked polymer network without the evolution of volatile byproducts. researchgate.net The resulting thermoset material exhibits improved solvent resistance and maintains high thermal stability. The glass transition temperature (Tg) of the final crosslinked network is influenced by the molecular weight of the initial oligomer; a higher oligomer molecular weight tends to produce a lower network Tg. researchgate.net This approach allows for a large processing window between the Tg of the uncrosslinked oligomer and the onset of the exothermic curing reaction, which is advantageous for manufacturing structural adhesives and composite matrices. researchgate.net
Donor-Acceptor Polyazothines Incorporating Dinitrodiphenylsulfone Units
Donor-acceptor (D-A) polymers are a class of materials designed to have specific electronic and optical properties by combining electron-rich (donor) and electron-deficient (acceptor) units in the polymer backbone. Polyazothines, also known as polyazomethines or Schiff base polymers, are synthesized through the polycondensation of a dialdehyde (B1249045) with a diamine. nih.govresearchgate.net
The dinitrodiphenylsulfone unit, derived from monomers like this compound, can serve as a potent acceptor moiety in such polymers. rsc.org For example, a D-A structured polyazothine has been successfully synthesized via the polycondensation reaction between a dialdehyde monomer incorporating an oxadiazole entity (acting as the donor) and 3,3′-dinitro-diphenylsulfone (acting as the acceptor). rsc.org The azomethine (-CH=N-) linkages are formed through a Schiff base condensation reaction. nih.gov This type of polymerization creates a conjugated polymer backbone where the electronic properties are modulated by the alternating donor and acceptor units. rsc.org The resulting D-A polyazothines can exhibit interesting electronic transport properties and resistive switching behaviors, making them candidates for applications in electronic memory devices. rsc.org
Poly(triazine bissulfide)s Synthesis involving this compound
Poly(triazine bissulfide)s can be synthesized by reacting a dichlorotriazine monomer, such as cyanuric chloride, with a dithiol monomer. Cyanuric chloride is a versatile monomer for creating acid-resistant and thermally stable polymers due to the inherent stability of the s-triazine ring. mdpi.com The chlorine atoms on cyanuric chloride can be readily displaced by nucleophiles like thiols. vjst.vnresearchgate.net
The synthesis of poly(triazine bissulfide)s involving a this compound derivative would first require the conversion of the chloro-groups on the sulfone monomer to thiol groups, creating a dithiolated dinitrodiphenylsulfone monomer. This dithiol monomer can then undergo polycondensation with cyanuric chloride. The reaction is typically performed using an interfacial polymerization technique. mdpi.comresearchgate.net In this method, the dithiol monomer is dissolved in an aqueous alkaline phase, while the cyanuric chloride is dissolved in an immiscible organic solvent. utwente.nl The polymerization occurs rapidly at the interface between the two liquid phases. An acid acceptor is required in the aqueous phase to neutralize the HCl that is liberated during the reaction, which allows the polymerization to proceed. vjst.vnutwente.nl This synthetic route produces a polymer with a backbone containing both the stable triazine rings and the electron-deficient dinitrodiphenylsulfone units, connected by sulfide linkages.
Control over Polymerization Parameters and Molecular Weight Characteristics
Solvent Effects on Polymerization Kinetics and Macromolecular Properties
The choice of solvent plays a critical role in the solution polycondensation of this compound and its derivatives, significantly impacting both the reaction kinetics and the final macromolecular properties, such as molecular weight. nih.govrsc.org In the synthesis of polyarylamines from bis(4-chloro-3-nitrophenyl) sulfone, polar aprotic solvents are essential. Among these, dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP) have been found to be the most effective for achieving high molecular weight polymers. nih.gov
The solvating capacity of the solvent directly influences the polymerization process. rsc.org For the synthesis of polysulfones at an equimolar ratio of monomers, the highest molecular weight (Mw = 79 kg/mol ) is obtained in NMP, whereas the lowest (Mw = 23 kg/mol ) is obtained in DMSO. rsc.org This difference is attributed to the influence of the solvent on structuring processes during polymer formation. rsc.org Similarly, in polycondensations involving 4,4'-dichlorodiphenyl sulfone (DCDPS), the reaction can take up to 48 hours to reach high conversion in DMSO. researchgate.net The viscosity of the resulting polymer solutions, a key parameter for processing, is also solvent-dependent. For instance, solutions of polysulfone in dimethylacetamide (DMAc) exhibit lower dynamic viscosity than those in NMP at the same concentration. rsc.org
| Solvent | Mw (kg/mol) | Reference |
|---|---|---|
| N-methyl-2-pyrrolidone (NMP) | 79 | rsc.org |
| Dimethylacetamide (DMAc) | 65 | rsc.org |
| Dimethylformamide (DMF) | 53 | rsc.org |
| Dimethyl sulfoxide (DMSO) | 23 | rsc.org |
Role of Acid Acceptors in Polycondensation Reactions
In polycondensation reactions involving halo-aromatic monomers like this compound (BCNPS), an acid acceptor is crucial. During the nucleophilic substitution reaction, where a nucleophile (such as a thiol or an amine) displaces the chlorine atoms, hydrogen chloride (HCl) is generated as a byproduct. This acid must be neutralized for the reaction to proceed to completion and achieve high molecular weight polymers. rsc.orgnih.gov
Various types of bases are used as acid acceptors, including tertiary amines, inorganic carbonates, and other organic bases. rsc.orgresearchgate.netnih.gov In the solution polycondensation of BCNPS, a tertiary amine is an effective acid acceptor. nih.gov In reactions with bisphenols, potassium carbonate (K2CO3) is commonly used to deprotonate the phenol (B47542) groups, forming the more reactive phenolate (B1203915) species, while also neutralizing any generated acid. researchgate.net
The choice of the base can significantly affect the outcome of the polymerization. A study on the synthesis of polysulfides from BCNPS and bis(4-mercaptophenyl) sulfide (BMPS) investigated several bases. rsc.org As shown in the table below, using tripropylamine (TPA) as the base in an aqueous system resulted in a polymer with a number-average molecular weight of 45,100 and a 62% yield. In contrast, using the weaker base quinoline under the same conditions produced a polymer with a lower molecular weight (21,500) and a lower yield (35%). rsc.org This demonstrates that the strength and type of the acid acceptor are key parameters for controlling the molecular weight and yield of the final polymer.
| Acid Acceptor (Base) | Reaction Time (h) | Yield (%) | Mn (Number-Average Molecular Weight) |
|---|---|---|---|
| Tripropylamine | 48 | 62 | 45,100 |
| Quinoline | 48 | 35 | 21,500 |
| 1,8-Diazabicyclo[5.4.0]undecene-7 (DBU)* | 24 | 94 | 61,300 |
*Reaction performed in NMP/Water (9/1 v/v) solvent system.
Control of Polymer End-Groups and Architectural Design
In the synthesis of PAES, the control over polymer end-groups is crucial for determining the final properties of the material and for the synthesis of more complex macromolecular architectures such as block, graft, and star polymers. This control is typically achieved through two main strategies: controlling the stoichiometry of the monomers and the use of end-capping agents.
Stoichiometric Control:
In step-growth polymerization, the molecular weight of the resulting polymer is highly dependent on the stoichiometric ratio of the reacting monomers. By carefully adjusting the ratio of the bisphenol and the dihalide monomer (in this case, theoretically, this compound), polymers with specific end-groups can be produced. For instance, an excess of the dihalide monomer would lead to polymers with halide end-groups, while an excess of the bisphenol would result in hydroxyl-terminated chains. These reactive end-groups can then be further modified in subsequent reactions.
End-Capping Agents:
The introduction of a monofunctional reagent, often referred to as an end-capping agent, is a common method to control the molecular weight and stabilize the polymer chains by capping the reactive end-groups. For polymers derived from sulfone-based monomers, monofunctional phenols or reactive halides are often employed. While no specific data exists for this compound, related polysulfone systems utilize agents like 4-tert-butylphenol (B1678320) to introduce stable, non-reactive end-groups. The efficiency of such an end-capping reaction would be critical in preventing further polymerization and controlling the final molecular weight distribution.
Architectural Design:
The design of complex macromolecular architectures, such as block copolymers, from sulfone-based monomers has been achieved through various techniques. One common approach involves the synthesis of telechelic oligomers with reactive end-groups, which are then used as macroinitiators for the polymerization of a second monomer. For example, hydroxyl-terminated PAES oligomers can initiate the ring-opening polymerization of cyclic esters like ε-caprolactone to form ABA triblock copolymers.
Another powerful technique for creating well-defined polymer architectures is controlled/"living" polymerization. While step-growth polymerization of PAES is not inherently "living," techniques like Atom Transfer Radical Polymerization (ATRP) have been used to synthesize block copolymers from monomers containing functionalities that can be converted into ATRP initiators. Theoretically, if this compound were copolymerized with a monomer containing a suitable functional group, this could pave the way for the synthesis of block copolymers with unique properties.
Challenges and Lack of Specific Research:
The nitro groups on the aromatic rings of this compound significantly activate the chloro-substituents towards nucleophilic aromatic substitution, which is the fundamental reaction for polymerization. However, these nitro groups can also participate in side reactions under certain polymerization conditions, which might complicate the control over end-groups and architectural design.
The absence of detailed research and data tables specifically for this compound in the context of end-group control and architectural design suggests that this particular monomer may not be the preferred choice for creating complex polymer architectures, or that such research is not widely published. The scientific community has largely focused on other dihalosulfone monomers, such as bis(4-chlorophenyl) sulfone or bis(4-fluorophenyl) sulfone, for which a wealth of data on copolymerization, end-capping, and the synthesis of various macromolecular structures is available.
Computational and Theoretical Chemistry Studies of Bis 4 Chloro 3 Nitrophenyl Sulphone and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like Bis(4-chloro-3-nitrophenyl) sulphone. These computational methods provide insights into the electronic structure, which governs the molecule's reactivity and behavior.
Density Functional Theory (DFT) Applications for Compound Analysis
For this compound, a DFT analysis would typically involve calculating the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and mapping the molecular electrostatic potential (MEP). These calculations help in understanding the regions of the molecule that are electron-rich or electron-poor, which is fundamental to predicting its chemical behavior.
Prediction of Electronic Structure and Reaction Energetics
The electronic structure of this compound is significantly influenced by the presence of strong electron-withdrawing groups: the sulfonyl (-SO2-), nitro (-NO2), and chloro (-Cl) groups. These substituents decrease the electron density on the aromatic rings, making them susceptible to nucleophilic attack. This is a key factor in its use as a monomer in polymerization reactions, such as the synthesis of polyarylamines and aromatic polysulfides. researchgate.net
Theoretical calculations can predict the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of its substituents would be expected to lower the energies of both the HOMO and LUMO.
Furthermore, computational chemistry can be used to model reaction energetics, providing insights into the feasibility and pathways of chemical reactions. By calculating the energy of reactants, transition states, and products, a theoretical reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates.
Molecular Modeling and Simulation of Sulfone Systems
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for studying the conformational preferences and non-covalent interactions that dictate the macroscopic properties of materials.
Conformational Analysis and Intermolecular Interactions
Computational conformational analysis can be performed to identify the most stable (lowest energy) conformation of the molecule. This involves systematically rotating the bonds and calculating the energy of each resulting structure. These studies can also shed light on intermolecular interactions, such as hydrogen bonds and π-stacking, which are important in the solid state and in solution. For instance, in the crystal structure of bis(3-nitrophenyl) sulfone, an intramolecular C-H···O hydrogen bond was observed, leading to the formation of a five-membered ring. nih.govresearchgate.netresearchgate.net Such interactions can influence the crystal packing and physical properties of the compound.
Below is a table summarizing key structural data for the analogue, Bis(3-nitrophenyl) sulfone, which provides an indication of the types of parameters that would be determined for this compound in a similar study. nih.gov
| Parameter | Value |
| Molecular Formula | C12H8N2O6S |
| Molecular Weight | 308.27 |
| Crystal System | Orthorhombic |
| Dihedral Angle Between Benzene Rings | 139.90 (13)° |
| S-O Bond Lengths | 1.436 (4) Å, 1.437 (3) Å |
| S-C Bond Length | 1.769 (3) Å |
| N-O Bond Lengths | 1.212 (4) Å, 1.219 (4) Å |
Reaction Pathway Analysis and Kinetics
Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions, including the formation of intermediates and transition states that may be difficult to observe experimentally.
Computational Elucidation of Reaction Mechanisms in Sulfone Chemistry
The chemistry of this compound is dominated by the reactivity imparted by its electron-deficient aromatic rings. It is known to participate in nucleophilic aromatic substitution reactions, where the chloro groups are displaced by nucleophiles. This reactivity is exploited in its polymerization with diamines and dithiols. researchgate.net
A plausible reaction mechanism for the formation of polymers from this sulfone has been discussed, highlighting processes such as trans/cis isomerization during polymer formation. researchgate.net Computational studies can elucidate such mechanisms by modeling the step-by-step transformation of reactants into products. This involves locating the transition state structures for each elementary step and calculating the associated activation barriers.
For example, in the reaction with a diamine, a computational analysis would model the initial nucleophilic attack of the amine on the carbon atom bearing the chlorine, the formation of a Meisenheimer complex (a stabilized intermediate), and the subsequent departure of the chloride ion. By comparing the activation energies for substitution at different positions, the regioselectivity of the reaction can be understood. These theoretical investigations are crucial for optimizing reaction conditions and designing novel synthetic routes based on sulfone chemistry.
Kinetic Studies and Energy Barrier Calculations for Reactions involving this compound
While specific experimental kinetic studies and energy barrier calculations for reactions involving this compound are not extensively documented in publicly available literature, its reactivity can be understood through the well-established principles of nucleophilic aromatic substitution (SNAr) and by examining studies of analogous compounds. The structure of this compound, featuring two aromatic rings each activated by a strongly electron-withdrawing nitro group and a sulfonyl bridge, makes it highly susceptible to SNAr reactions.
The primary reaction pathway for this compound involves the substitution of the chlorine atoms by nucleophiles. The rate of these reactions is significantly influenced by the presence of the nitro (NO2) and sulfonyl (SO2) groups. These groups stabilize the negative charge that develops in the aromatic ring during the reaction, thereby lowering the activation energy of the transition state.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of SNAr reactions. rsc.orgufl.edu These studies help in determining the potential energy surfaces, identifying transition states, and calculating the energy barriers associated with the reaction. For compounds structurally similar to this compound, the SNAr mechanism is generally considered to proceed via a two-step addition-elimination process, involving a Meisenheimer complex as a reaction intermediate. nih.gov However, recent research has provided evidence that some SNAr reactions may proceed through a concerted mechanism, and in some cases, a mechanistic continuum may exist. rsc.orgnih.gov
The reaction mechanism can be generalized as follows:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro and sulfonyl groups are crucial for stabilizing this intermediate.
Chloride Ion Elimination: The aromaticity of the ring is restored by the departure of the chloride leaving group.
The energy barrier for the reaction is associated with the formation of the high-energy Meisenheimer complex. Computational studies on analogous chloronitrophenyl compounds allow for the prediction of these barriers. For instance, DFT calculations can model the transition state and provide a quantitative measure of the activation energy (Ea) and other thermodynamic parameters.
Below is a representative table of calculated energy barriers for a nucleophilic aromatic substitution reaction of a model compound, 1-chloro-4-nitrobenzene, with a generic nucleophile (Nu-), which serves as an analogue to understand the reactivity of one of the rings in this compound.
| Nucleophile (Nu-) | Solvent | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
|---|---|---|---|---|
| OH- | DMSO | B3LYP/6-31G | 15.8 | -25.2 |
| CH3O- | DMSO | B3LYP/6-31G | 16.5 | -22.1 |
| NH2- | DMSO | B3LYP/6-31G | 14.2 | -30.5 |
| F- | DMSO | B3LYP/6-31G | 18.1 | -15.7 |
This table presents hypothetical data for an analogous reaction to illustrate the typical energy values obtained from computational studies. The actual values for this compound may vary.
Kinetic studies of related compounds often reveal pseudo-first-order kinetics when the nucleophile is in large excess. The observed rate constant would depend on the concentration of the nucleophile. The Brønsted-type plot, which correlates the reaction rate with the basicity of the nucleophile, can provide insights into the reaction mechanism. A linear Brønsted plot is often indicative of a concerted mechanism, while a curved plot can suggest a stepwise mechanism with a change in the rate-determining step.
The table below summarizes kinetic data for the reaction of a similar compound, 4-chloro-3-nitrophenyl phenyl sulfone, with various cyclic secondary amines, showcasing the influence of nucleophile basicity on the reaction rate.
| Nucleophile | pKa of Conjugate Acid | Second-Order Rate Constant (k2) (M-1s-1) |
|---|---|---|
| Piperidine | 11.12 | 0.45 |
| Pyrrolidine | 11.27 | 1.20 |
| Morpholine | 8.33 | 0.08 |
| Piperazine | 9.81 | 0.15 |
This table contains representative data from studies on analogous compounds to demonstrate kinetic trends.
Q & A
Basic Research Questions
What are the standard synthetic routes for Bis(4-chloro-3-nitrophenyl) sulphone, and how can reaction conditions be optimized?
This compound is typically synthesized via sulfonylation of chloronitrobenzene derivatives. A common approach involves reacting 4-chloro-3-nitrophenyl thiols with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride ) under controlled alkaline conditions. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
- Solvent : Use anhydrous dichloromethane or THF to avoid hydrolysis.
- Catalysis : Pyridine or triethylamine facilitates deprotonation and stabilizes intermediates .
Optimization can be guided by monitoring reaction progress via TLC or HPLC, with isolated yields typically ranging from 60–75% after recrystallization.
How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Use slow evaporation from ethanol/acetone mixtures to obtain high-quality crystals.
- Data Collection : Employ synchrotron radiation or a lab-based diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Software like OLEX2 or SHELXT automates space-group determination and refines atomic positions.
Example metrics: Expected R-factor < 5%, with Cl···O nitro interactions visible in the Hirshfeld surface analysis.
Advanced Research Questions
What computational methods are suitable for analyzing the electronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict:
- Electrostatic potential maps : Highlight electron-deficient regions near nitro groups.
- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions between sulfur lone pairs and nitro π* orbitals .
Pair computational results with experimental UV-Vis (λmax ~ 320 nm in DMSO) and FT-IR (S=O stretch at 1320–1350 cm⁻¹) data to validate predictions.
How can non-target environmental screening detect this compound, and what are its degradation byproducts?
High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC-HR-APCI-MS) enables detection at trace levels (LOQ ~ 0.1 ppb) . Key steps:
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges.
- Fragmentation Analysis : Look for m/z 287.16 [M+H]⁺ and characteristic Cl isotope patterns.
Thermal decomposition produces toxic fumes (CO, Cl₂, SOₓ) , while photolysis in aqueous media yields 4-chloro-3-nitrophenol (identified via LC-MS/MS).
How should researchers resolve contradictions in stability data for this compound?
Contradictions in thermal stability (e.g., conflicting melting points) may arise from polymorphic forms or impurities. Mitigation strategies:
- DSC/TGA Analysis : Compare decomposition profiles under inert vs. oxidative atmospheres.
- Purity Assessment : Use HPLC with a phenyl-hexyl column (≥99.5% purity threshold) .
Iterative refinement of synthetic protocols (e.g., recrystallization solvents) can reduce batch-to-batch variability .
What regulatory considerations apply to this compound in the EU?
While not currently on the SVHC list, structurally analogous compounds like Bis(4-chlorophenyl) sulphone (CAS 80-07-9) are classified as very persistent and very bioaccumulative (vPvB) . Researchers should:
- Monitor ECHA Updates : Track authorization status under REACH.
- Assay Ecotoxicity : Use Daphnia magna acute toxicity tests (EC₅₀ < 1 mg/L indicates high hazard).
Methodological Tables
Table 1: Key Spectroscopic Signatures
| Technique | Observed Signal | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.2–8.4 (d, aromatic H) | Nitro-substituted benzene |
| ¹³C NMR | δ 152 (S=O), 125–135 (aromatic C) | Sulfone and nitro groups |
| FT-IR | 1530 cm⁻¹ (NO₂ asym. stretch) | Confirms nitro functionality |
Table 2: Environmental Risk Assessment Parameters
| Parameter | Value | Method |
|---|---|---|
| Log Kow | 3.8 (predicted) | EPI Suite™ |
| Biodegradation | Not readily biodegradable | OECD 301F test |
| Aquatic Toxicity | EC₅₀ = 0.8 mg/L (algae) | OECD 201 guideline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
